molecular formula C10H14N2O2 B1310233 (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid CAS No. 514800-93-2

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid

Cat. No.: B1310233
CAS No.: 514800-93-2
M. Wt: 194.23 g/mol
InChI Key: JSEQBXVXOVSZTE-UHFFFAOYSA-N
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Description

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, two methyl groups at positions 3 and 5, and an acrylic acid moiety at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 1-ethyl-3,5-dimethyl-1H-pyrazole can be synthesized by reacting ethyl hydrazine with acetylacetone under acidic conditions.

    Introduction of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction. This involves the reaction of the pyrazole derivative with malonic acid in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Knoevenagel condensation and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Ethyl-1H-pyrazol-4-YL)-acrylic acid: Lacks the methyl groups at positions 3 and 5.

    3-(1-Methyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid: Contains a methyl group instead of an ethyl group at position 1.

Uniqueness

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its bioavailability.

Properties

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h5-6H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQBXVXOVSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188153
Record name 2-Propenoic acid, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-93-2
Record name 2-Propenoic acid, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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